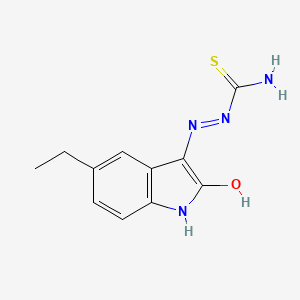

(3Z)-5-ethyl-1H-indole-2,3-dione 3-thiosemicarbazone

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

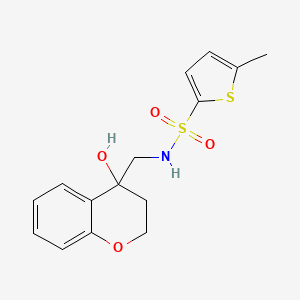

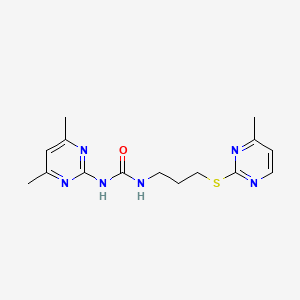

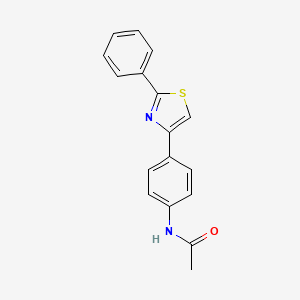

“(3Z)-5-ethyl-1H-indole-2,3-dione 3-thiosemicarbazone” is a chemical compound with the molecular formula C11H12N4OS and a molecular weight of 248.31 .

Molecular Structure Analysis

The molecular structure of this compound is not provided in the search results .

Physical And Chemical Properties Analysis

The physical and chemical properties such as melting point, boiling point, and density are not provided in the search results .

Wissenschaftliche Forschungsanwendungen

Antitumor and Anticancer Properties

Thiosemicarbazones have been extensively studied for their potential as antitumor and anticancer agents. Researchers have explored their ability to inhibit tumor cell growth and induce apoptosis. A notable example involves using aromatic-substituted thiosemicarbazones as ligands for metal complexes (e.g., Ni(II), Cu(I), and Ag(I)) . These complexes exhibit promising antitumor properties and are being investigated further.

Cytotoxic Activities

Novel thiosemicarbazone analogs have been synthesized and evaluated for their cytotoxic activities. Specifically, thiochromanone-based thiosemicarbazones substituted primarily at the C-8 position demonstrated higher cytotoxicity than corresponding 1,1-dioxo-thiochromanone derivatives . This highlights their potential as cytotoxic agents in cancer research.

Organocatalysis

Thiosemicarbazones have found application in organocatalysis. Notably, they were used as catalysts in tetrahydropyranylation and 2-deoxygalactosylation reactions. The optimized thiosemicarbazone-based catalysts outperformed previously reported thiourea catalysts for tetrahydropyranylation by a significant margin . This demonstrates their utility in synthetic chemistry.

Halogen Bonding Studies

Thiosemicarbazones have been employed in halogen bonding studies. Researchers synthesized cocrystals of thiosemicarbazones with common halogen bond donors, resulting in intriguing solid-state structures. These cocrystals showcase significant N–H···S hydrogen bonding, along with S···I halogen and chalcogen bonding . Such investigations contribute to our understanding of intermolecular interactions.

Safety and Hazards

Eigenschaften

IUPAC Name |

(5-ethyl-2-hydroxy-1H-indol-3-yl)iminothiourea |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H12N4OS/c1-2-6-3-4-8-7(5-6)9(10(16)13-8)14-15-11(12)17/h3-5,13,16H,2H2,1H3,(H2,12,17) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YAFOTMWILSGNRI-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC1=CC2=C(C=C1)NC(=C2N=NC(=S)N)O |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H12N4OS |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

248.31 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

(3Z)-5-ethyl-1H-indole-2,3-dione 3-thiosemicarbazone | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![5-((3-methoxypropyl)amino)-1,3-dimethylpyrido[2,3-d]pyrimidine-2,4(1H,3H)-dione](/img/structure/B2653817.png)

![7-(3-methoxypropyl)-6-{[(3-phenyl-1,2,4-oxadiazol-5-yl)methyl]thio}[1,3]dioxolo[4,5-g]quinazolin-8(7H)-one](/img/structure/B2653822.png)

![N-(4-(benzo[d][1,3]dioxol-5-yloxy)but-2-yn-1-yl)-2-phenyl-2H-1,2,3-triazole-4-carboxamide](/img/structure/B2653828.png)

![6-Bromo-4-(dibromomethyl)-5,5-dimethylbicyclo[2.1.1]hexane-1-carboxylic acid](/img/structure/B2653831.png)

![(1R,5S,6S,7R)-7-Phenylmethoxybicyclo[3.2.0]heptan-6-amine;hydrochloride](/img/structure/B2653833.png)

![(3-(2-Chlorophenyl)-5-methylisoxazol-4-yl)(1,5-dioxa-9-azaspiro[5.5]undecan-9-yl)methanone](/img/structure/B2653834.png)

![[2-[(4-Chlorophenyl)methylsulfanyl]-4,5-dihydroimidazol-1-yl]-phenylmethanone](/img/structure/B2653835.png)

![3-Methyl-5-[[4-(6-phenylpyrimidin-4-yl)piperazin-1-yl]methyl]-1,2,4-oxadiazole](/img/structure/B2653838.png)